PPARγ Binding Affinity: 6-Benzyloxyindole Scaffold Achieves Rosiglitazone-Comparable Potency
Derivatives bearing the 6-benzyloxyindole core demonstrate PPARγ binding activity (Kd = 6.86 × 10⁻⁶ M) comparable to the marketed thiazolidinedione rosiglitazone (Kd = 4.98 × 10⁻⁶ M) [1]. The 6-position benzyloxy substitution is essential for this activity; 5-substituted indole acetic acid derivatives exhibit only 'rather low' PPARγ ligand activity as determined by luciferase reporter assays [2].
| Evidence Dimension | PPARγ receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 6-Benzyloxyindole-derived 3-substituted propionic acid (compound 7d): Kd = 6.86 × 10⁻⁶ M |
| Comparator Or Baseline | Rosiglitazone: Kd = 4.98 × 10⁻⁶ M; 5-benzyloxyindole derivative: weak PPARγ ligand activity |
| Quantified Difference | 6-Benzyloxy derivative Kd is 1.38-fold higher (i.e., marginally lower affinity) than rosiglitazone; 5-substituted analog activity not quantified but reported as 'low' |
| Conditions | In vitro PPARγ protein binding assay; 3-(6-benzyloxy-1H-indol-3-yl)-2-acylaminopropionic acid derivatives tested |
Why This Matters
Procurement of the 6-substituted regioisomer provides a validated scaffold for PPARγ-targeted drug discovery programs, whereas 5-substituted or unsubstituted indole analogs lack this specific binding profile.
- [1] Dong, X., Liu, T., Chen, J., Zhang, Y., & Xu, W. (2006). Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I). Bioorganic & Medicinal Chemistry Letters, 16(21), 5570-5573. View Source
- [2] Ottana, R., Maccari, R., Giglio, M., et al. (2011). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Bioorganic & Medicinal Chemistry, 19(1), 177-185. View Source
